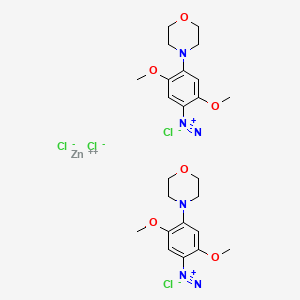![molecular formula C15H21NO4 B14157450 4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine CAS No. 246539-86-6](/img/structure/B14157450.png)
4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-methyl-L-phenylalanine moiety. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine typically involves the protection of the amino group of alpha-methyl-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. The process can be summarized as follows:
Protection of the Amino Group: The amino group of alpha-methyl-L-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dioxane at low temperatures (0-5°C) to prevent side reactions.
Purification: The reaction mixture is then purified by extraction with ethyl acetate, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure to obtain the desired product.
Industrial Production Methods
Industrial production of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed by acid hydrolysis using reagents like trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the Boc-protected amino group.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Alpha-methyl-L-phenylalanine.
Coupling: Peptides or peptide derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine has several scientific research applications:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and peptide-based drugs.
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, including opioid modulators and treatments for irritable bowel syndrome.
Biological Studies: The compound is used in studies involving protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: It is employed in the production of functional molecules and target compounds in the chemical industry.
Mechanism of Action
The mechanism of action of 4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed to reveal the free amino group, allowing the compound to participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- 1,1-Dimethylethyl (S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
Uniqueness
4-[(1,1-Dimethylethoxy)carbonyl]-alpha-methyl-L-phenylalanine is unique due to its specific structure, which includes an alpha-methyl group and a phenylalanine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in peptide synthesis and pharmaceutical applications. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
Properties
CAS No. |
246539-86-6 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-12(17)11-7-5-10(6-8-11)9-15(4,16)13(18)19/h5-8H,9,16H2,1-4H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
UHMALLHMHOPCCA-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)C(=O)OC(C)(C)C)(C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


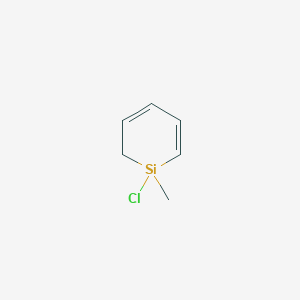
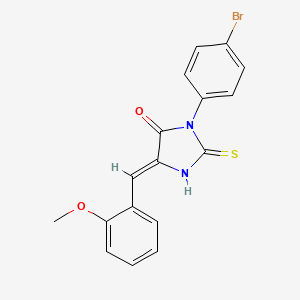
![2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14157375.png)
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14157376.png)
![2-[(2-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B14157383.png)
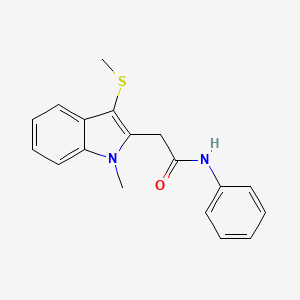
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
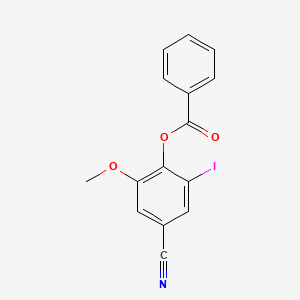
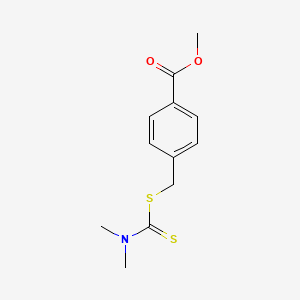
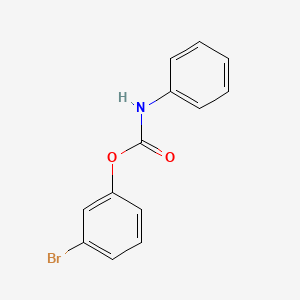
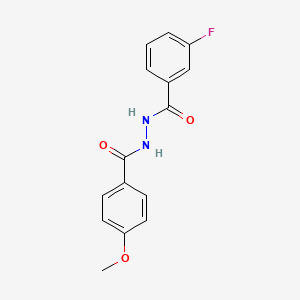
![methyl [(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14157425.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B14157427.png)
